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Clinical Comparison: Centanafadine vs. Standard
Treatments

The tables below summarize the key findings from Matching-Adjusted Indirect Comparisons (MAICs), a

validated statistical method used to compare treatments when head-to-head trial data is unavailable [1] [2].

Table 1: Long-Term Efficacy Comparison (up to 52 weeks) [1] This table shows the change in symptom

severity, measured by the AISRS or ADHD-RS score (a lower score indicates improvement).

Treatment
Compared

Difference in Score Reduction vs. Centanafadine
(points)

Statistical
Significance

Lisdexamfetamine +6.15 (greater reduction) p < 0.05 (Significant)

Methylphenidate +1.75 (greater reduction) p = 0.13 (Not
significant)

Atomoxetine +1.60 (greater reduction) p = 0.21 (Not
significant)
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Table 2: Long-Term Safety - Risk Differences for Common Adverse Events (AEs) [1] A negative risk

difference means the AE was significantly less frequent with centanafadine.

Adverse Event
Centanafadine vs.
Lisdexamfetamine

Centanafadine vs.
Methylphenidate

Centanafadine vs.
Atomoxetine

Decreased
Appetite

-20.25 pp -20.25 pp -

Nausea - - -26.18 pp

Dry Mouth -12.33 pp - -25.07 pp

Insomnia -12.47 pp -12.65 pp -

Headache - -18.53 pp -

Fatigue - - -13.95 pp

> Interpretation Guide: "pp" stands for percentage points. For example, a risk difference of -20.25 pp for

"decreased appetite" versus methylphenidate means that this side effect occurred in 20.25% fewer patients

taking centanafadine compared to those taking methylphenidate [1].

Table 3: Short-Term Safety & Efficacy (4 weeks) vs. Methylphenidate [2]

Outcome Result with Centanafadine Statistical Significance

Efficacy (AISRS/ADHD-RS-5) No significant difference Not significant

Risk of Insomnia 9.46 pp lower Significant

Risk of Initial Insomnia 4.68 pp lower Significant

Experimental Protocol for Indirect Comparisons
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The comparative data presented above is generated through the Matching-Adjusted Indirect Comparison

(MAIC) methodology. The following diagram illustrates the workflow for one of these analyses, based on

the long-term safety and efficacy study [1] [3].
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The MAIC process involves several key steps to ensure a fair comparison [1]:

Data Source & Trial Selection: Individual patient data (IPD) from a 52-week, open-label, single-arm
trial of centanafadine (NCT03605849) was provided by the sponsor. Published aggregate data were

identified for key comparator trials (lisdexamfetamine NCT00337285, methylphenidate
NCT00326300, atomoxetine NCT00190736) [1] [3].
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Propensity Score Weighting: The IPD from the centanafadine trial was statistically re-weighted to

match the average baseline patient characteristics (e.g., age, sex, baseline symptom score) reported
in the aggregate comparator trials. This creates a "virtual" centanafadine cohort that is similar to the

patients in the other trials [1] [2].
Outcome Assessment: After matching the populations, the long-term safety (rates of treatment-

emergent adverse events) and efficacy (mean change from baseline in AISRS or ADHD-RS score)
outcomes were compared between centanafadine and each comparator [1].

Economic Considerations for a Future Cost-
Effectiveness Analysis

While a full cost-effectiveness analysis for centanafadine cannot be performed, recent evidence highlights a

crucial component: the significant economic burden of adverse events associated with ADHD treatments.

A 2025 retrospective claims-based study found that adverse events in pediatric ADHD patients lead to

substantial healthcare costs [4]. For example:

Asthenia (weakness) was associated with an excess cost of $1,178 per patient per month (PPPM).
Somnolence (sleepiness) cost an extra $821 PPPM.

Insomnia cost an extra $404 PPPM.
Decreased weight cost an extra $219 PPPM.

Given that centanafadine demonstrated a statistically significant lower incidence of many such AEs

compared to common treatments, it has the potential to reduce these AE-related costs, which would be a

critical factor in its future cost-effectiveness profile [1] [4].

Summary and Outlook

In summary, while direct cost-effectiveness data is not yet available, the foundational clinical evidence

suggests:

Efficacy: Centanafadine's efficacy is lower than the stimulant lisdexamfetamine but is not

significantly different from methylphenidate or the non-stimulant atomoxetine over the long term [1].
Safety/Tolerability: Centanafadine consistently demonstrates a more favorable safety and

tolerability profile, with a significantly lower risk of many common stimulant and non-stimulant side
effects [1] [2].
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Economic Potential: The reduced AE burden positions centanafadine as a promising candidate for

cost-effectiveness, pending future studies that incorporate drug pricing and other real-world outcome
data.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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